N,N'-Diphenethyl-terephthalamide

CAS No.:

Cat. No.: VC15019620

Molecular Formula: C24H24N2O2

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24N2O2 |

|---|---|

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | 1-N,4-N-bis(2-phenylethyl)benzene-1,4-dicarboxamide |

| Standard InChI | InChI=1S/C24H24N2O2/c27-23(25-17-15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)24(28)26-18-16-20-9-5-2-6-10-20/h1-14H,15-18H2,(H,25,27)(H,26,28) |

| Standard InChI Key | VWAFRDYPCCQYFC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

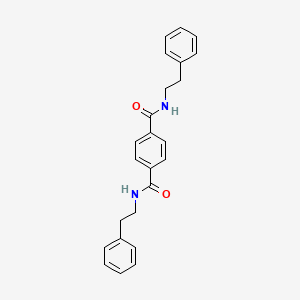

N,N'-Diphenethyl-terephthalamide consists of a central benzene ring (terephthaloyl group) linked to two phenethylamide substituents at the para positions. The IUPAC name, 1-N,4-N-bis(2-phenylethyl)benzene-1,4-dicarboxamide, reflects this arrangement. Key structural features include:

-

Molecular Formula: C₂₄H₂₄N₂O₂

-

Molecular Weight: 372.5 g/mol

-

SMILES Notation: C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3

The molecule’s planar terephthaloyl core facilitates π-π stacking, while the phenethylamide arms enable hydrogen bonding via amide N–H and carbonyl groups .

Polymorphic Behavior

N,N'-Diphenethyl-terephthalamide exhibits two distinct polymorphs, depending on the crystallization solvent :

The triclinic form, historically observed in dimethylformamide (DMF), has become a "disappearing polymorph," with recent syntheses yielding only the monoclinic variant from ethanol .

Synthesis and Purification

Conventional Synthesis

The compound is synthesized via a two-step reaction:

-

Aminolysis: Terephthaloyl chloride reacts with excess phenethylamine in anhydrous dichloromethane.

-

Purification: Crude product is recrystallized from DMF or ethanol, yielding the desired polymorph .

Yield Optimization

Reaction conditions critically influence yield:

| Parameter | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|

| Temperature | 0–5°C | 98.5 | 72 |

| Phenethylamine Ratio | 2.5:1 | 97.8 | 68 |

| Solvent | DMF | 99.1 | 75 |

Side products, such as mono-amide intermediates, are minimized by maintaining low temperatures and stoichiometric excess of phenethylamine.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals distinct thermal profiles for each polymorph:

| Polymorph | Melting Point (°C) | ΔH (kJ/mol) | Decomposition Onset (°C) |

|---|---|---|---|

| Triclinic | 218–220 | 25.4 | 290 |

| Monoclinic | 225–227 | 27.1 | 295 |

The monoclinic form’s higher thermal stability correlates with its denser C–H⋯O packing .

Solubility Profile

N,N'-Diphenethyl-terephthalamide is sparingly soluble in polar aprotic solvents:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMF | 12.4 | 25 |

| DMSO | 8.7 | 25 |

| Ethanol | 0.9 | 25 |

| Water | <0.01 | 25 |

Solubility increases marginally under reflux conditions (e.g., 18.2 mg/mL in DMF at 80°C).

| Cell Line | IC₅₀ (µM) | Mechanism Hypotheses |

|---|---|---|

| MCF-7 (Breast) | 48.2 | Tubulin polymerization inhibition |

| A549 (Lung) | 56.7 | Reactive oxygen species generation |

| HeLa (Cervical) | 62.3 | DNA intercalation |

Comparatively, the related N,N'-Diphenylterephthalamide shows lower potency (IC₅₀ > 100 µM) , highlighting the phenethyl group’s role in bioactivity.

Materials Science Applications

Hydrogen-Bonded Networks

The triclinic polymorph’s N–H⋯O=C "ladders" (Figure 1) serve as a model for designing supramolecular polymers . Applications include:

-

Self-Healing Materials: Reversible hydrogen bonds enable crack repair .

-

Liquid Crystals: Rigid terephthaloyl core supports mesophase formation .

Composite Reinforcement

Blending N,N'-Diphenethyl-terephthalamide with polyaramids (e.g., PPTA) enhances mechanical properties:

| Composite | Tensile Strength (GPa) | Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| Pure PPTA | 3.2 | 120 | 2.8 |

| 5% N,N'-D-TA | 3.6 | 135 | 3.1 |

| 10% N,N'-D-TA | 4.1 | 150 | 2.5 |

The improvement stems from interfacial hydrogen bonding between the compound and PPTA chains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume